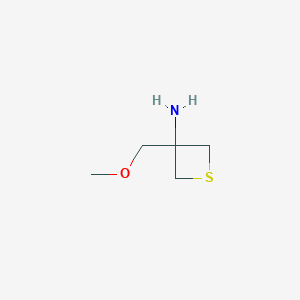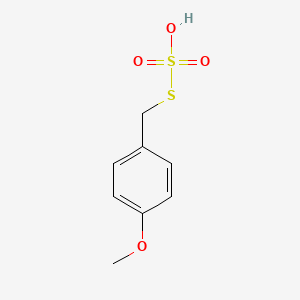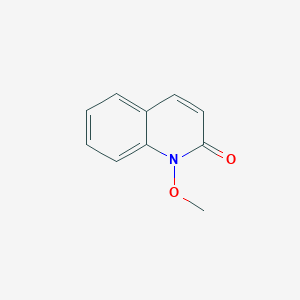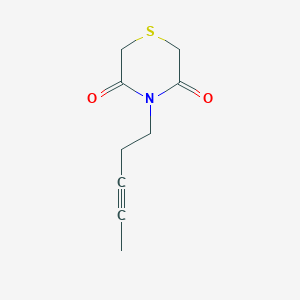
4-(Pent-3-yn-1-yl)thiomorpholine-3,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Pent-3-yn-1-yl)thiomorpholine-3,5-dione is a heterocyclic compound that features a thiomorpholine ring substituted with a pent-3-yn-1-yl group at the 4-position and carbonyl groups at the 3 and 5 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pent-3-yn-1-yl)thiomorpholine-3,5-dione typically involves the reaction of thiomorpholine with an appropriate alkyne derivative under controlled conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where thiomorpholine is reacted with pent-3-yn-1-yl halide in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, typically at elevated temperatures, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the synthesis. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
4-(Pent-3-yn-1-yl)thiomorpholine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, resulting in the formation of diols.
Substitution: The pent-3-yn-1-yl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, diols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-(Pent-3-yn-1-yl)thiomorpholine-3,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-(Pent-3-yn-1-yl)thiomorpholine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Prop-2-yn-1-yl)thiomorpholine-3,5-dione
- 4-(But-2-yn-1-yl)thiomorpholine-3,5-dione
- 4-(Hex-3-yn-1-yl)thiomorpholine-3,5-dione
Uniqueness
4-(Pent-3-yn-1-yl)thiomorpholine-3,5-dione is unique due to its specific pent-3-yn-1-yl substitution, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development in various fields.
Propiedades
Fórmula molecular |
C9H11NO2S |
|---|---|
Peso molecular |
197.26 g/mol |
Nombre IUPAC |
4-pent-3-ynylthiomorpholine-3,5-dione |
InChI |
InChI=1S/C9H11NO2S/c1-2-3-4-5-10-8(11)6-13-7-9(10)12/h4-7H2,1H3 |
Clave InChI |
PSNMJJHJZXTKJV-UHFFFAOYSA-N |
SMILES canónico |
CC#CCCN1C(=O)CSCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



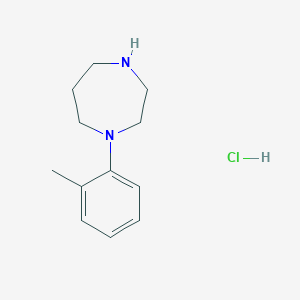

![Ethyl 2-(7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidin-5-yl)acetate](/img/structure/B15206128.png)

![1-Oxaspiro[4.4]nonan-7-amine](/img/structure/B15206132.png)
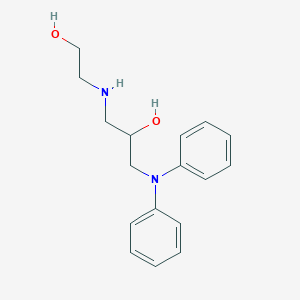
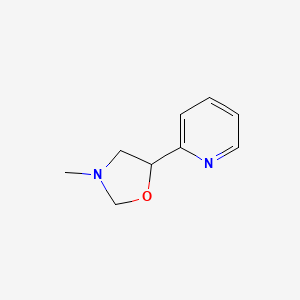
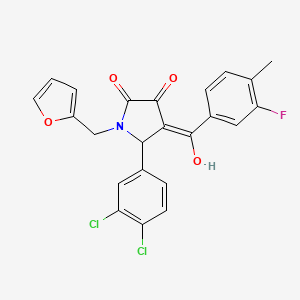
![(S)-8,9-difluoro-5-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B15206160.png)
